molecular formula C6H13NO4 B12892345 1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol

1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol

Cat. No.: B12892345
M. Wt: 163.17 g/mol
InChI Key: ZZVULGUHPNMUPS-UHFFFAOYSA-N
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Description

1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol typically involves multi-step organic reactions. One common method includes the reaction of ethylene glycol with specific reagents to form the desired compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve continuous preparation methods, such as the reductive dimerization of furan-2-carbaldehyde. This process can be carried out chemically or electrochemically, often utilizing static mixers to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodic acid can yield formaldehyde and other smaller molecules .

Scientific Research Applications

1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Amino-5-hydroxytetrahydrofuran-2-yl)ethane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound forms intermediate structures that facilitate the cleavage of carbon-carbon bonds . The presence of amino and hydroxyl groups allows for hydrogen bonding and other interactions that influence its reactivity.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

1-(4-amino-5-hydroxyoxolan-2-yl)ethane-1,2-diol

InChI

InChI=1S/C6H13NO4/c7-3-1-5(4(9)2-8)11-6(3)10/h3-6,8-10H,1-2,7H2

InChI Key

ZZVULGUHPNMUPS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1C(CO)O)O)N

Origin of Product

United States

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